molecular formula C3H3N3 B1212270 Aminomalononitrile CAS No. 5181-05-5

Aminomalononitrile

Cat. No.: B1212270
CAS No.: 5181-05-5
M. Wt: 81.08 g/mol
InChI Key: GXDKXRIMUVUELI-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Aminomalononitrile undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Prebiotic Chemistry

AMN is pivotal in prebiotic chemistry, serving as a potential precursor for the synthesis of biomolecules. Its polymerization can lead to the formation of nitrogen-rich polymers that may mimic early biological processes.

  • Polymerization Studies : Research has demonstrated that AMN can undergo thermal polymerization, resulting in complex nitrogenous polymers. This process is autocatalytic and occurs at relatively low temperatures, making it an efficient pathway for generating prebiotic materials .
  • Case Study : A study reported the one-step polymerization-deposition of AMN as a surface-coating method. The resulting coatings were found to be non-cytotoxic and promoted excellent cell attachment, indicating potential applications in biocompatible materials .

Biomedical Applications

The unique properties of AMN-derived polymers make them suitable for various biomedical applications, particularly in drug delivery and antimicrobial coatings.

  • Antimicrobial Coatings : AMN has been utilized to develop multifunctional coatings that combine antifouling and antimicrobial properties. These coatings were characterized using techniques such as X-ray photoelectron spectroscopy and scanning electron microscopy, demonstrating their effectiveness against medical device-associated infections .
  • Drug Delivery Systems : Recent studies have explored the use of AMN-coated metal-organic frameworks (MOFs) for drug delivery. These systems showed moderate hydrophilicity and enhanced drug loading efficiency, making them promising candidates for targeted antibiotic delivery .

Material Science

In material science, AMN serves as a versatile building block for creating advanced materials with specific functionalities.

  • Surface Coatings : The ability to form robust coatings through AMN polymerization allows for the immobilization of various compounds, including metals. These coatings can enhance surface properties such as hydrophilicity and biocompatibility .
  • Kinetic Studies : Investigations into the kinetics of AMN film deposition revealed a lag phase followed by rapid deposition under specific conditions. This understanding aids in optimizing coating processes for industrial applications .

Synthesis of Novel Compounds

AMN's reactivity has been harnessed to synthesize novel compounds with potential therapeutic applications.

  • Synthesis of Antiviral Agents : Inspired by prebiotic chemistry, amino imidazole carbonitrile derivatives have been synthesized using AMN as a starting material. These derivatives exhibited significant antiviral activity against influenza A virus, highlighting AMN's role in developing new pharmaceuticals .

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Prebiotic ChemistryFormation of nitrogenous polymers mimicking early biological processesAutocatalytic polymerization at low temperatures
Biomedical ApplicationsDevelopment of antimicrobial and antifouling coatingsEffective against medical device infections
Material ScienceCreation of versatile surface coatingsEnhanced hydrophilicity and immobilization capabilities
Synthesis of Novel CompoundsProduction of antiviral agents from AMN derivativesSignificant activity against influenza A virus

Biological Activity

Aminomalononitrile (AMN), a compound derived from hydrogen cyanide, has garnered attention in various fields, particularly in prebiotic chemistry and medicinal applications. This article delves into the biological activity of AMN, highlighting its potential as an antiviral agent and its applications in drug delivery systems.

Overview of this compound

This compound is recognized for its role in prebiotic chemistry, serving as a precursor to various biologically relevant compounds. Its structure allows for the formation of diverse derivatives that exhibit significant biological activities, particularly in the synthesis of imidazole and purine derivatives.

Antiviral Activity

Recent studies have demonstrated that AMN-inspired compounds possess notable antiviral properties. For instance, amino imidazole carbonitrile derivatives synthesized from AMN have shown significant activity against the influenza A virus. These derivatives were developed through a multicomponent microwave-assisted reaction, which enhances chemical diversity and yields compounds with high antiviral potential.

Case Study: Antiviral Efficacy

In a study published in 2021, researchers synthesized a series of amino imidazole carbonitrile derivatives using AMN as a key reactant. The resulting compounds were evaluated for their antiviral activity against influenza A virus. The findings indicated that certain derivatives exhibited strong inhibition of viral budding, thereby preventing the spread of the virus to adjacent cells. This suggests that AMN can serve as a valuable starting material for developing new antiviral agents targeting influenza and potentially other viral infections .

Drug Delivery Applications

This compound has also been explored for its utility in drug delivery systems, particularly through its incorporation into metal-organic frameworks (MOFs). A recent study focused on this compound-coated calcium-strontium MOFs demonstrated promising results in antibacterial applications.

Table: Characteristics of AMN-Coated MOFs

PropertyCa-Sr-MOFCa-Sr-AMN-MOF
Drug Loading Efficiency55.15%9.1%
Cumulative Drug Release55.15%9.1%
Antibacterial ActivityEffective against E. coliEnhanced performance due to AMN coating

The study indicated that the AMN coating improved the hydrophilicity of the MOF surface, facilitating better drug loading and release profiles. The tetracycline-loaded AMN-coated MOF exhibited enhanced antibacterial effectiveness against Gram-negative bacteria, demonstrating the potential of AMN in developing advanced drug delivery systems .

Chemical Reactivity and Synthesis

AMN's chemical reactivity has been extensively studied, revealing its ability to undergo various transformations that lead to biologically active compounds. For example, AMN can react with simple amines to form complex heterocycles, which are crucial in the development of bioactive molecules.

The synthesis pathways involving AMN often utilize microwave-assisted techniques that accelerate reactions and improve yields. These methods have been shown to produce imidazole derivatives that are essential precursors for purine nucleobases, further emphasizing the compound's significance in biochemistry and pharmacology .

Properties

IUPAC Name

2-aminopropanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3/c4-1-3(6)2-5/h3H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDKXRIMUVUELI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40199760
Record name Aminomalononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

81.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5181-05-5
Record name Aminomalononitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005181055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminomalononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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